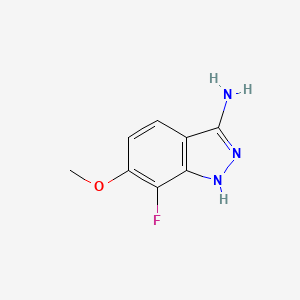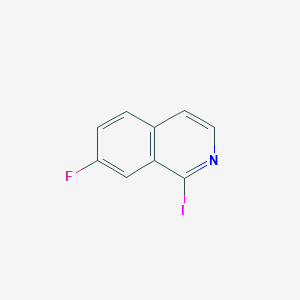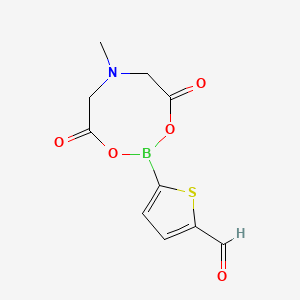
7-fluoro-6-methoxy-1H-indazol-3-amine
概要
説明
7-fluoro-6-methoxy-1H-indazol-3-amine is a compound with the CAS Number: 1279842-87-3. It has a molecular weight of 181.17 . This compound is solid in its physical form .
Synthesis Analysis
The synthesis of this compound and its derivatives has been a subject of research. For instance, compound 7n bearing a 6-(3-methoxyphenyl)-1H-indazol-3-amine scaffold was identified as a potent FGFR1 inhibitor .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C8H8FN3O . The InChI code for this compound is 1S/C8H8FN3O/c1-13-5-3-2-4-7 (6 (5)9)11-12-8 (4)10/h2-3H,1H3, (H3,10,11,12) .Physical And Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 181.17 . The linear formula for this compound is C8H8FN3O .科学的研究の応用
Synthesis and Chemical Properties
- Synthesis Routes and Scalability : The compound 7-fluoro-6-methoxy-1H-indazol-3-amine can be produced through various synthetic routes. One method involves a one-pot diazotation-fluorodediazoniation reaction, which is scalable and efficient for producing fluoronaphthyridines, a class of compounds to which this compound belongs. This method offers high yield and purity without the isolation of unstable diazonium salts (Abele et al., 2014).
Biological Activities and Applications
- Antimicrobial and Antitumor Activities : this compound derivatives demonstrate significant antimicrobial activities. For instance, novel bis-triazole Schiff bases containing methoxy groups, similar in structure to this compound, have shown effective antielastase, antiurease, and antimicrobial properties (Sokmen et al., 2013). Additionally, compounds containing the indazole structure, such as 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, which is structurally related to this compound, have been shown to inhibit cancer cell proliferation, indicating potential antitumor activities (Hao et al., 2017).
Potential Applications in Imaging and Inhibitory Effects
- Use in Imaging and as Factor Xa Inhibitors : Derivatives of this compound, such as 7-fluoroindazoles, have been explored as potential inhibitors of factor Xa, an important target in anticoagulant therapy. These compounds show promising selectivity and potency due to the unique interaction of the 7-fluoro group with protein domains (Lee et al., 2008).
Safety and Hazards
The safety information for 7-fluoro-6-methoxy-1H-indazol-3-amine indicates that it has the GHS07 pictogram. The signal word for this compound is “Warning”. The hazard statements include H302, H312, and H332 . Precautionary measures include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
将来の方向性
The future directions for the research on 7-fluoro-6-methoxy-1H-indazol-3-amine could involve the design and synthesis of more potent inhibitors based on the indazole scaffold . The optimization of 1H-indazol-3-amine derivatives as potent fibroblast growth factor receptor inhibitors is also a potential area of future research .
Relevant Papers The relevant papers retrieved include “Design, synthesis and biological evaluation of novel FGFR inhibitors” which discusses the identification of compound 7n as a potent FGFR1 inhibitor , and “Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives” which discusses the inhibitory effect of compound 6o against the K562 cell line .
作用機序
Target of Action
Indazole derivatives have been known to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and sgk . These kinases play a crucial role in cell cycle regulation and response to DNA damage .
Mode of Action
Based on the known actions of similar indazole derivatives, it can be inferred that this compound may interact with its targets (such as chk1, chk2, and sgk kinases) and modulate their activity . This modulation can lead to changes in cell cycle progression and DNA damage response .
Biochemical Pathways
Given the potential targets of this compound, it can be inferred that it may affect pathways related to cell cycle regulation and dna damage response .
Result of Action
Based on the known actions of similar indazole derivatives, it can be inferred that this compound may have potential antitumor activity .
生化学分析
Biochemical Properties
7-fluoro-6-methoxy-1H-indazol-3-amine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various kinases, which are enzymes that catalyze the transfer of phosphate groups. These interactions often result in the modulation of kinase activity, influencing downstream signaling pathways. Additionally, this compound can bind to specific proteins, altering their conformation and function. These interactions are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis. It also affects the expression of genes involved in cell survival, differentiation, and metabolism, thereby altering cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as kinases and transcription factors. By binding to these molecules, this compound can inhibit or activate their activity, leading to changes in gene expression and cellular function. Additionally, this compound can modulate enzyme activity, either by direct inhibition or by altering the enzyme’s conformation. These molecular interactions are critical for understanding the compound’s therapeutic potential and its effects on cellular processes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are essential for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its biochemical activity over time. Prolonged exposure to certain environmental factors, such as light and temperature, can lead to its degradation. In vitro and in vivo studies have also demonstrated that this compound can have long-term effects on cellular function, including sustained inhibition of cell proliferation and modulation of gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert therapeutic effects, such as inhibiting tumor growth and reducing inflammation. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes are essential for its elimination from the body and for minimizing potential toxicity. Additionally, this compound can influence metabolic flux and metabolite levels, further impacting cellular function and overall metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s uptake, localization, and accumulation in target tissues. For instance, this compound can be transported across cell membranes by solute carrier transporters, which are integral membrane proteins involved in the uptake of various substrates. Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic efficacy and minimizing off-target effects .
Subcellular Localization
The subcellular localization of this compound is a key determinant of its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with transcription factors and modulate gene expression. Alternatively, it may be targeted to the mitochondria, influencing cellular metabolism and energy production. These localization patterns are critical for understanding the compound’s mode of action and its potential therapeutic applications .
特性
IUPAC Name |
7-fluoro-6-methoxy-1H-indazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN3O/c1-13-5-3-2-4-7(6(5)9)11-12-8(4)10/h2-3H,1H3,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WREPEDRKEDZBOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=NN2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![{[4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}amine dihydrochloride](/img/structure/B1404610.png)
![5-(Chloromethyl)-6-methylimidazo[2,1-b][1,3]thiazole hydrochloride](/img/structure/B1404612.png)
![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-furamide hydrochloride](/img/structure/B1404614.png)
![6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1404615.png)
![N-(3-allyl-2-imino-2,3-dihydrobenzo[d]thiazol-6-yl)acetamide hydrobromide](/img/structure/B1404616.png)






